An In-depth Technical Guide to the Chemical Properties of 4'-Ethyl-4-biphenylamine
An In-depth Technical Guide to the Chemical Properties of 4'-Ethyl-4-biphenylamine
This guide provides a detailed exploration of the chemical properties of 4'-Ethyl-4-biphenylamine, a derivative of the well-studied biphenylamine core. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into the molecule's behavior. While direct experimental data on 4'-Ethyl-4-biphenylamine is not extensively available in public literature, its chemical characteristics can be reliably inferred from the comprehensive data on its parent compound, 4-aminobiphenyl, and related substituted biphenyl systems.
Introduction: The Biphenylamine Scaffold and the Influence of Ethyl Substitution
The biphenylamine structure is a cornerstone in medicinal chemistry and materials science, offering a rigid, aromatic framework that can be strategically functionalized to modulate electronic and steric properties. 4-Aminobiphenyl, the parent compound of our topic of interest, has been extensively studied, revealing key insights into the reactivity of the amino group and the biphenyl ring system.[1][2] The introduction of a 4'-ethyl group is anticipated to significantly influence the molecule's lipophilicity, metabolic stability, and intermolecular interactions. This guide will first lay a thorough foundation by discussing the known properties of 4-aminobiphenyl and then extrapolate the effects of the ethyl substituent.
Molecular Structure and Conformation
The fundamental structure of 4'-Ethyl-4-biphenylamine consists of two phenyl rings linked by a single bond, with an amino group at the 4-position and an ethyl group at the 4'-position.
Key Structural Features:
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Biphenyl Core: The two phenyl rings are not typically coplanar in the ground state due to steric hindrance between the ortho-hydrogens. This torsional angle influences the extent of π-conjugation between the rings.
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Amino Group: The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the adjacent phenyl ring, activating it towards electrophilic substitution. This group is also a key site for hydrogen bonding and salt formation.
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Ethyl Group: The ethyl group is an alkyl substituent that is electronically donating through an inductive effect. It also adds steric bulk and significantly increases the lipophilicity of the molecule.
Diagram of the Molecular Structure of 4'-Ethyl-4-biphenylamine:
Caption: Molecular structure of 4'-Ethyl-4-biphenylamine.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its solubility, absorption, and distribution. The table below summarizes the known properties of 4-aminobiphenyl and the predicted properties of 4'-Ethyl-4-biphenylamine.
| Property | 4-Aminobiphenyl | 4'-Ethyl-4-biphenylamine (Predicted) | Rationale for Prediction |
| Molecular Formula | C12H11N[1] | C14H15N | Addition of a C2H4 group. |
| Molar Mass | 169.22 g/mol [1] | 197.28 g/mol | Addition of the ethyl group's mass. |
| Appearance | Colorless solid, turns purple on air exposure[3][4] | Likely a solid, potentially with a lower melting point. | Alkyl substitution can disrupt crystal packing. |
| Melting Point | 52-54 °C[1] | Lower than 4-aminobiphenyl | The ethyl group may disrupt crystal lattice energy. |
| Boiling Point | 302 °C[1] | Higher than 4-aminobiphenyl | Increased molecular weight and van der Waals forces. |
| Solubility | Slightly soluble in cold water, soluble in hot water and organic solvents[1][4] | Decreased aqueous solubility, increased solubility in nonpolar organic solvents. | The ethyl group increases lipophilicity. |
| logP (Octanol-Water Partition Coefficient) | ~2.8[2] | > 2.8 | The ethyl group significantly increases hydrophobicity. |
Reactivity and Chemical Behavior
The chemical reactivity of 4'-Ethyl-4-biphenylamine is primarily dictated by the amino group and the aromatic rings.
Basicity of the Amino Group
Like other aniline derivatives, the amino group in 4'-Ethyl-4-biphenylamine is weakly basic.[1] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, reducing its availability to accept a proton. The ethyl group on the distal ring is expected to have a minor electronic effect on the basicity of the amino group due to its distance.
Reactions of the Amino Group
The primary amine functionality is a versatile handle for a variety of chemical transformations:
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N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in modifying the compound's biological activity and physical properties.
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Diazotization: In the presence of a cold, acidic solution of sodium nitrite, the amino group can be converted to a diazonium salt. This highly reactive intermediate is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of substituents (e.g., -OH, -CN, -X) onto the aromatic ring via Sandmeyer-type reactions.
Electrophilic Aromatic Substitution
The amino group is a strong activating group, directing electrophilic substitution to the ortho positions (2- and 6-positions) of the amine-bearing ring. The ethyl group is a weak activating group, also directing to its ortho positions (3'- and 5'-positions).
Workflow for Predicting Electrophilic Aromatic Substitution:
Caption: Logic flow for predicting electrophilic substitution.
Spectroscopic Properties
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¹H NMR: The proton NMR spectrum would be complex due to the presence of two distinct aromatic systems. Key signals would include the ethyl group (a triplet and a quartet), the protons on the two aromatic rings (in the aromatic region, likely between 6.5 and 8.0 ppm), and the protons of the amino group (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 14 carbon atoms. The carbons of the ethyl group would appear in the aliphatic region, while the aromatic carbons would be in the downfield region.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 197. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the biphenyl bond.
-
Infrared (IR) Spectroscopy: Characteristic IR absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic protons, and C=C stretching for the aromatic rings.
Synthesis and Potential Applications
The synthesis of 4'-Ethyl-4-biphenylamine would likely follow established methods for the preparation of substituted biphenylamines. A plausible synthetic route would involve the reduction of 4'-Ethyl-4-nitrobiphenyl. This nitro-precursor could be synthesized via a Suzuki or similar cross-coupling reaction between a 4-ethylphenylboronic acid and a 4-halonitrobenzene.
Potential Synthetic Pathway:
Caption: A plausible synthetic route to 4'-Ethyl-4-biphenylamine.
The structural motifs present in 4'-Ethyl-4-biphenylamine suggest its potential utility in several areas of research and development:
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Pharmaceutical Research: The biphenylamine scaffold is present in a number of biologically active molecules. The ethyl group can enhance binding to hydrophobic pockets in target proteins and improve pharmacokinetic properties.[5]
-
Materials Science: Biphenyl derivatives are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials.[6][7] The ethyl group can improve the solubility and processability of these materials.[6]
Safety and Handling
Detailed toxicological data for 4'-Ethyl-4-biphenylamine is not available. However, given its structural similarity to 4-aminobiphenyl, which is a known carcinogen, it should be handled with extreme caution.[1][4][8]
Recommended Safety Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
In case of exposure, seek immediate medical attention.[9]
Conclusion
4'-Ethyl-4-biphenylamine is a molecule with a rich chemical character defined by its biphenylamine core and the influential 4'-ethyl substituent. While direct experimental data is sparse, a thorough understanding of its chemical properties can be achieved by leveraging the extensive knowledge of its parent compound, 4-aminobiphenyl, and fundamental principles of physical organic chemistry. The insights provided in this guide offer a solid foundation for researchers and developers looking to explore the potential of this and related compounds in their respective fields.
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